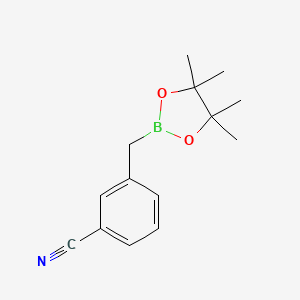
3-氰基苄基硼酸频哪醇酯
描述
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成:铃木-宫浦交叉偶联反应
3-氰基苄基硼酸频哪醇酯: 在有机合成中得到广泛应用,尤其是在铃木-宫浦交叉偶联反应中 。该反应通过使用钯催化剂偶联芳基或烯基硼酸与芳基或烯基卤化物或三氟甲磺酸酯,形成 C−C 键。该化合物能够与过渡金属形成稳定的配合物,使其成为构建多种有机分子的宝贵试剂。
药物发现:胺化反应
在药物发现中,该化合物用作 Chan-Evans-Lam 胺化反应中的前体 。这种铜催化的过程允许将胺基引入分子中,这是药物中常见的官能团。它能够合成复杂的含氮化合物,这些化合物可能成为潜在的药物候选者。
材料科学:功能化纳米粒子
该化合物在材料科学中也有应用,用于修饰纳米粒子的表面。 例如,它可用于创建对活性氧 (ROS) 敏感的药物递送系统 。这些系统可以响应特定刺激(如 ROS 的存在)释放治疗剂,使其可用于靶向药物递送。
牙科:牙周炎治疗
在牙科领域,已探索使用3-氰基苄基硼酸频哪醇酯功能化的纳米粒子治疗牙周炎 。这些纳米粒子可以增强抗菌剂和抗炎剂的递送和功效,为治疗这种常见的牙科疾病提供一种潜在的新方法。
环境科学:水净化
研究表明硼酸酯在环境科学领域具有潜在用途,特别是在水净化方面。 虽然关于3-氰基苄基硼酸频哪醇酯的具体研究有限,但相关化合物已被用于开发能够从水中吸收污染物的生物塑料 。
作用机制
Target of Action
The primary target of 3-Cyanobenzylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds. This compound is used as a reactant in the synthesis of 3-Cyano aryl/heteroaryl derivatives . The role of this compound is to provide a boron atom for the Suzuki-Miyaura reaction .
Mode of Action
The mode of action of 3-Cyanobenzylboronic acid pinacol ester involves its interaction with a palladium catalyst in the Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, which allows the formation of a new C-C bond. The boron atom in the 3-Cyanobenzylboronic acid pinacol ester is transferred to the palladium catalyst in a process known as transmetalation .
Biochemical Pathways
The main biochemical pathway affected by 3-Cyanobenzylboronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of C-C bonds. The downstream effects include the synthesis of various organic compounds, including 3-Cyano aryl/heteroaryl derivatives .
Pharmacokinetics
Like other boronic acids and their derivatives, it is expected to have good stability and reactivity, which are important for its role in the suzuki-miyaura reaction .
Result of Action
The result of the action of 3-Cyanobenzylboronic acid pinacol ester is the formation of new organic compounds. For example, it can be used to synthesize 3-Cyano aryl/heteroaryl derivatives . These compounds can have various applications in organic chemistry and medicinal chemistry.
Action Environment
The action of 3-Cyanobenzylboronic acid pinacol ester is influenced by the reaction conditions of the Suzuki-Miyaura reaction . Factors such as the choice of catalyst, temperature, and solvent can affect the efficiency and selectivity of the reaction. The compound is generally stable under a variety of reaction conditions, which contributes to its utility in organic synthesis .
生化分析
Biochemical Properties
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s dioxaborolane ring can form reversible covalent bonds with active site residues of these enzymes, modulating their activity. Additionally, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This can result in altered gene expression profiles and metabolic shifts, affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile exerts its effects through specific binding interactions with biomolecules. The dioxaborolane ring can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. This interaction can alter the enzyme’s conformation and activity, impacting various biochemical pathways. Additionally, the benzonitrile group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that the compound’s effects on cellular function can persist, with some degradation products retaining biological activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects are important for determining the compound’s therapeutic window and safe dosage range in preclinical studies .
Metabolic Pathways
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, highlighting the importance of understanding its metabolic fate in vivo .
Transport and Distribution
Within cells and tissues, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various subcellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is critical for its activity and function. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-6-5-7-12(8-11)10-16/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRQVEBUMGQLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517920-57-9 | |
| Record name | 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


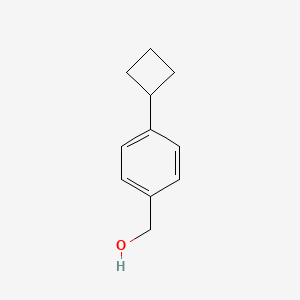
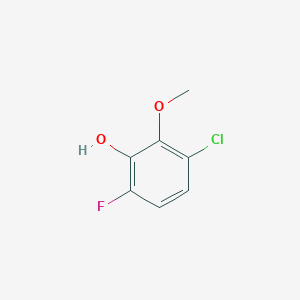

![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
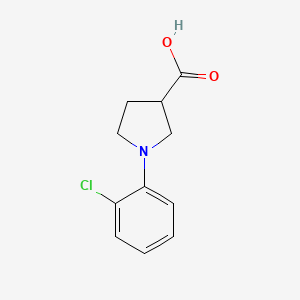
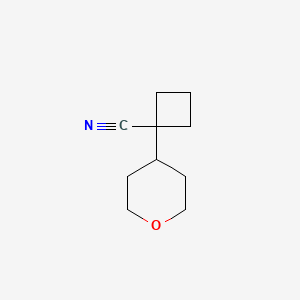
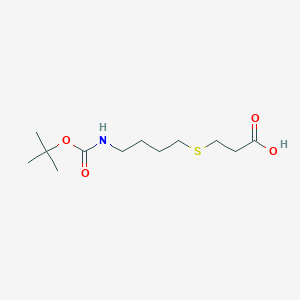


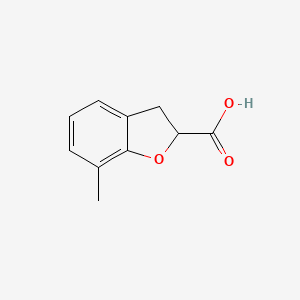
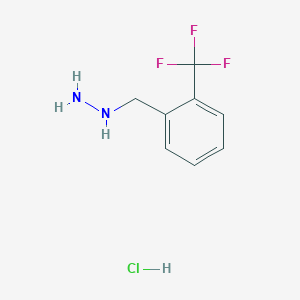
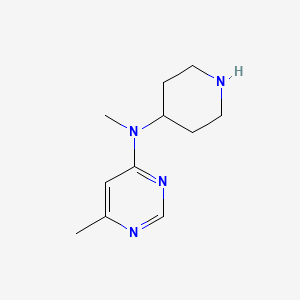
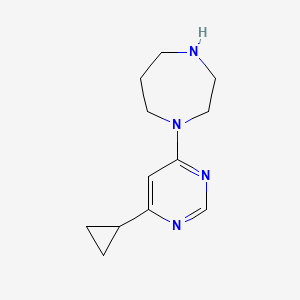
![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)
